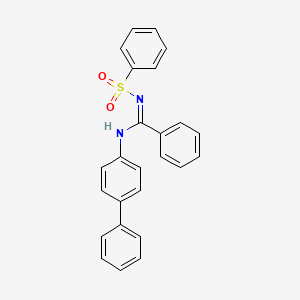
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is believed to exert its effects through its interaction with various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to serotonin receptors, which are involved in regulating mood and anxiety. This compound also interacts with dopamine receptors, which are involved in reward and motivation. Additionally, this compound has been shown to modulate the activity of certain ion channels and transporters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific receptor or target it interacts with. For example, this compound has been shown to increase the release of serotonin and dopamine in certain brain regions, which could contribute to its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of certain enzymes and transporters involved in cancer cell growth, which could contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, one limitation of this compound is its relatively low solubility in water, which could impact its bioavailability and limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound, particularly in long-term studies.
Future Directions
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is further investigation of its anxiolytic and antidepressant effects, particularly in clinical trials. Additionally, more research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects, which could lead to the development of new cancer therapies. Finally, future studies could explore the potential use of this compound in treating other diseases, such as inflammatory disorders or neurodegenerative diseases.
Synthesis Methods
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylpiperazine with 3-fluorobenzyl chloride, followed by the addition of carboxylic acid and coupling reagents. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, this compound has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In immunology, this compound has been studied for its anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-6-7-19(12-16(15)2)22-20(25)24-10-8-23(9-11-24)14-17-4-3-5-18(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITAGYVIHVIDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5406120.png)

![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)-1H-pyrrole-2-carboxamide](/img/structure/B5406129.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406135.png)

![2-(1-adamantyl)-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5406146.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylpropanamide](/img/structure/B5406149.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406170.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5406184.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B5406187.png)
![N-[4-(1H-pyrazol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B5406202.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5406205.png)
